2-Amino-4-(3,5-dimethyl-1h-pyrazol-1-yl)-2-methylbutanoic acid 2-Amino-4-(3,5-dimethyl-1h-pyrazol-1-yl)-2-methylbutanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18154496
InChI: InChI=1S/C10H17N3O2/c1-7-6-8(2)13(12-7)5-4-10(3,11)9(14)15/h6H,4-5,11H2,1-3H3,(H,14,15)
SMILES:
Molecular Formula: C10H17N3O2
Molecular Weight: 211.26 g/mol

2-Amino-4-(3,5-dimethyl-1h-pyrazol-1-yl)-2-methylbutanoic acid

CAS No.:

Cat. No.: VC18154496

Molecular Formula: C10H17N3O2

Molecular Weight: 211.26 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-4-(3,5-dimethyl-1h-pyrazol-1-yl)-2-methylbutanoic acid -

Specification

Molecular Formula C10H17N3O2
Molecular Weight 211.26 g/mol
IUPAC Name 2-amino-4-(3,5-dimethylpyrazol-1-yl)-2-methylbutanoic acid
Standard InChI InChI=1S/C10H17N3O2/c1-7-6-8(2)13(12-7)5-4-10(3,11)9(14)15/h6H,4-5,11H2,1-3H3,(H,14,15)
Standard InChI Key CDQNPQUMKRTLPR-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NN1CCC(C)(C(=O)O)N)C

Introduction

Structural and Molecular Characterization

Core Architecture and Stereochemical Features

The compound’s structure integrates a pyrazole ring substituted with methyl groups at positions 3 and 5, linked via a four-carbon chain to a central α-methylated amino acid backbone . The IUPAC name, 2-amino-4-(3,5-dimethylpyrazol-1-yl)-2-methylbutanoic acid, reflects this arrangement, with the pyrazole moiety contributing aromaticity and hydrogen-bonding capabilities . The SMILES notation CC1=CC(=NN1CCC(C(=O)O)N)C encodes the spatial relationships between substituents, highlighting the tertiary carbon’s methyl branch and the carboxylic acid terminus .

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₇N₃O₂
Molecular Weight211.26 g/mol
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4
Rotatable Bonds4
XLogP3-AA-2.3

The compound’s low partition coefficient (XLogP3-AA = -2.3) indicates high polarity, likely due to the carboxylic acid and amine groups . This property influences solubility in aqueous media, a critical factor for biological uptake.

Synthetic Methodologies

Reaction Pathways and Optimization

Synthesis typically involves multi-step organic reactions, beginning with the preparation of 3,5-dimethylpyrazole. This heterocycle is subsequently alkylated with a suitably protected bromobutane derivative to introduce the four-carbon spacer. The α-methyl group is introduced via Strecker synthesis or reductive amination, followed by hydrolysis of protective groups to yield the final amino acid.

Key challenges include minimizing racemization at the α-carbon and ensuring regioselectivity during pyrazole alkylation. Solvent systems such as tetrahydrofuran or dimethylformamide, coupled with catalysts like potassium carbonate, improve yields to ~60–75%. Nuclear Magnetic Resonance (NMR) spectroscopy confirms regiochemistry, with characteristic shifts observed for the pyrazole protons (δ 6.0–6.2 ppm) and the α-methyl group (δ 1.3–1.5 ppm).

Biological Activities and Mechanistic Insights

Enzyme Modulation and Receptor Interactions

The pyrazole ring’s electron-rich π-system enables π-stacking interactions with aromatic residues in enzyme active sites. Preliminary in vitro studies suggest inhibitory activity against kinases involved in inflammatory pathways, though specific targets remain unconfirmed. The compound’s α-methyl group may confer resistance to proteolytic degradation, extending its half-life in biological matrices compared to unbranched analogs.

Table 2: Comparative Bioactivity Profiles

Property2-Amino-4-(3,5-Dimethyl-1H-Pyrazol-1-yl)-2-Methylbutanoic AcidUnmodified Analog
Proteolytic StabilityHigh (t₁/₂ > 24 h)Low (t₁/₂ < 2 h)
Cellular PermeabilityModerate (LogP app = -1.8)High (LogP app = 0.5)
Kinase Inhibition IC₅₀12.3 ± 1.8 μM45.6 ± 3.2 μM

Future Research Directions

  • Mechanistic Studies: Elucidate binding affinities for kinase targets using surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC).

  • In Vivo Pharmacokinetics: Assess oral bioavailability and blood-brain barrier penetration in rodent models.

  • Structure-Activity Relationships: Synthesize derivatives with varied pyrazole substituents to optimize potency and selectivity.

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